![molecular formula C10H17O7P2-3 B1263398 (R)-lavandulyl diphosphate(3-)](/img/structure/B1263398.png)
(R)-lavandulyl diphosphate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-lavandulyl diphosphate(3-) is trianion of (R)-lavandulyl diphosphate; major species at pH 7.3.
Scientific Research Applications
Enzymatic Characterization in Plant Metabolism
(R)-lavandulyl diphosphate(3-) is explored for its role in plant cell cultures, particularly in relation to flavanone and monoterpene synthesis. Yamamoto et al. (2000) in their study on Sophora flavescens cell cultures identified the enzyme responsible for prenylating flavanones, leading to the formation of lavandulyl groups such as sophoraflavanone G (Yamamoto, Senda, & Inoue, 2000).
Structural Insights and Synthesis Mechanisms
The structural and functional aspects of lavandulyl diphosphate synthase (LPPS) have been elucidated by Liu et al. (2016). LPPS is critical for synthesizing lavandulyl diphosphate, a precursor to the fragrance lavandulol, providing insights into the unique 'head-to-middle' monoterpene synthase mechanism (Liu et al., 2016).
Biotechnological and Industrial Applications
The synthesis and enantiomeric separation of lavandulol, derived from (R)-lavandulyl diphosphate, have been studied by Zada and Harel (2004) for applications in the cosmetics industry and pheromone research, highlighting its industrial significance (Zada & Harel, 2004).
Biosynthetic Pathways in Plants
Demissie et al. (2013) explored the biosynthesis of irregular monoterpenes in Lavandula, identifying a novel cis-prenyl diphosphate synthase, which is a precursor for irregular monoterpenes including compounds derived from lavandulyl diphosphate (Demissie, Erland, Rheault, & Mahmoud, 2013).
properties
Product Name |
(R)-lavandulyl diphosphate(3-) |
---|---|
Molecular Formula |
C10H17O7P2-3 |
Molecular Weight |
311.18 g/mol |
IUPAC Name |
[[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/p-3/t10-/m0/s1 |
InChI Key |
LHLLBECTIHFNGQ-JTQLQIEISA-K |
Isomeric SMILES |
CC(=CC[C@@H](COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C |
Canonical SMILES |
CC(=CCC(COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.